3-Bromo-1-methyl-1H-indazol-5-amine
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Overview
Description
3-Bromo-1-methyl-1H-indazol-5-amine is a chemical compound with the empirical formula C8H8BrN3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of indazole derivatives, including this compound, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCN1N=C(C2=CC(Br)=CC=C12)N
. The molecular weight of this compound is 226.07 . Chemical Reactions Analysis
3-Bromo-1H-indazol-5-amine acts as a reagent for the preparation of polycyclic indazole derivatives that are ERK inhibitors and their use in the treatment and prevention of cancer, anilino quinazolines as antitumor agents .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 226.07 . The compound’s InChI key is BKBSBRJIGMVBFM-UHFFFAOYSA-N .Mechanism of Action
While the specific mechanism of action for 3-Bromo-1-methyl-1H-indazol-5-amine is not explicitly stated, indazole derivatives have been found to have diverse biological activities. For instance, they have been used in the preparation of compounds for treating tau protein-associated disease and as Wee1 inhibitors for the treatment of kinase-related diseases . They have also been used in the synthesis of compounds with antitumor activity .
Safety and Hazards
Future Directions
Indazole derivatives, including 3-Bromo-1-methyl-1H-indazol-5-amine, have shown potential in various areas of medicinal chemistry. They have been used in the development of compounds with antitumor activity , and there is potential for further exploration of these compounds for novel therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives have diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis
Cellular Effects
Some indazole derivatives have been shown to have antitumor activity and can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid at room temperature .
Metabolic Pathways
Indazole compounds are known to be important components of many natural products and marketed drugs .
Transport and Distribution
It is known that this compound is soluble in organic solvents such as ethanol and dimethylformamide .
Subcellular Localization
It is known that this compound is a solid at room temperature .
Properties
IUPAC Name |
3-bromo-1-methylindazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANSJHKJTNWLNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653301 |
Source
|
Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-49-9 |
Source
|
Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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